A Technical Guide to 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester: Properties, Synthesis, and Handling for Pharmaceutical Research
A Technical Guide to 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester: Properties, Synthesis, and Handling for Pharmaceutical Research
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopropane motif, in particular, has seen a surge in interest due to its ability to impart conformational rigidity, modulate electronic properties, and enhance metabolic stability.[1] 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester (tert-butyl 1-cyanocyclopropane-1-carboxylate) is a bifunctional synthetic building block that elegantly combines the utility of the cyclopropane ring with two orthogonal, highly versatile functional groups: a nitrile and a tert-butyl ester.
This guide provides an in-depth technical overview of this reagent, designed for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, propose a robust synthetic pathway, analyze its chemical reactivity, and discuss its practical applications and handling considerations, grounding our insights in established chemical principles.
Physicochemical and Structural Properties
Understanding the fundamental properties of a synthetic building block is paramount for its effective use in a laboratory setting. The tert-butyl ester provides significant lipophilicity, while the nitrile group offers a locus for hydrogen bonding and further chemical elaboration.
Structural and Quantitative Data
The key identifying information and physical properties for 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester are summarized below. It is important to note that as a specialized reagent, extensive physical property data is not widely published; experimental determination is recommended for process-critical parameters.
| Property | Value | Source(s) |
| CAS Number | 1414958-19-2 | [2][3][4] |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [3] |
| Synonyms | tert-butyl 1-cyanocyclopropane-1-carboxylate | [2] |
| Appearance | Data not available; likely a colorless oil or low-melting solid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) | - |
Synthesis and Purification Protocol
While multiple synthetic routes may be envisioned, a reliable and scalable approach involves the direct esterification of the parent carboxylic acid. This method leverages commercially available starting materials and well-understood coupling chemistry.
Proposed Synthesis: DCC/DMAP-Mediated Esterification
The following protocol describes the synthesis of the title compound from 1-Cyano-1-cyclopropanecarboxylic acid and tert-butanol. This reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, with 4-Dimethylaminopyridine (DMAP) serving as a nucleophilic catalyst to facilitate the esterification with the sterically hindered tert-butanol.[5]
Experimental Protocol:
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Reaction Setup: To a flame-dried, two-neck round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 1-Cyano-1-cyclopropanecarboxylic acid (1.0 eq).
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Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the flask to 0 °C in an ice-water bath.
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Reagent Addition: Add tert-butanol (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the stirred solution.
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Coupling Agent: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
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Scientist's Insight: Dropwise addition of DCC at low temperature is critical. This controls the rate of formation of the reactive O-acylisourea intermediate and minimizes the formation of the N-acylurea byproduct, which can complicate purification.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup & Purification:
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Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure tert-butyl ester.
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Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Chemical Reactivity and Stability
The utility of this building block stems from the distinct reactivity of its functional groups, allowing for selective transformations.
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Tert-Butyl Ester Group: This group is a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions. Deprotection is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid in DCM) via an E1-type elimination, releasing isobutylene and the free carboxylic acid.
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Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be:
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Hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions.
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Reduced to a primary amine using reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.
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Cyclopropane Ring: The ester of a cyclopropanecarboxylic acid demonstrates significantly enhanced hydrolytic stability compared to non-strained analogs like valacyclovir.[6] This property is attributed to hyperconjugative stabilization and is a key feature for its use in prodrug design, potentially leading to a longer shelf-life and controlled release in vivo.[6][7][8]
Reactivity Map
Sources
- 1. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 1414958-19-2|1-Cyano-cyclopropanecarboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]
- 5. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
